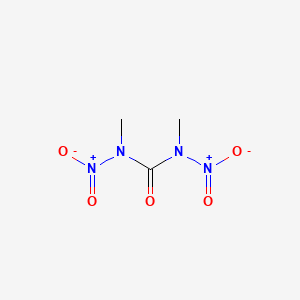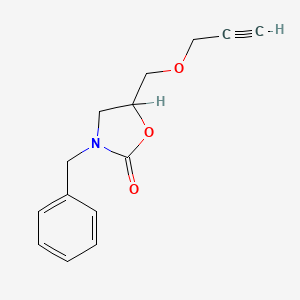
Anthracen-9-yl-cyclobutyl-phenylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthracen-9-yl-cyclobutyl-phenylmethanol is a complex organic compound that features a unique structure combining anthracene, cyclobutyl, and phenylmethanol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of anthracen-9-yl-cyclobutyl-phenylmethanol typically involves multi-step organic reactions. One common method includes the reaction of anthracene-9-carbaldehyde with cyclobutylmagnesium bromide, followed by the addition of phenylmethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Anthracen-9-yl-cyclobutyl-phenylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Conditions typically involve Lewis acids or bases, depending on the specific substitution reaction.
Major Products: The major products formed from these reactions include various substituted anthracene derivatives, cyclobutyl derivatives, and phenylmethanol derivatives, depending on the reaction pathway chosen.
Wissenschaftliche Forschungsanwendungen
Anthracen-9-yl-cyclobutyl-phenylmethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe.
Wirkmechanismus
The mechanism of action of anthracen-9-yl-cyclobutyl-phenylmethanol involves its interaction with various molecular targets. The compound’s unique structure allows it to interact with different pathways, including:
Molecular Targets: It can bind to specific proteins or enzymes, altering their activity.
Pathways Involved: The compound can influence pathways related to fluorescence and photophysical properties, making it useful in imaging and sensor applications.
Vergleich Mit ähnlichen Verbindungen
Anthracen-9-ylmethylene-(4-methoxyphenyl)amine: Known for its use in palladium-catalyzed reactions.
Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine: Utilized in various synthetic applications.
Eigenschaften
CAS-Nummer |
27069-98-3 |
|---|---|
Molekularformel |
C25H22O |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
anthracen-9-yl-cyclobutyl-phenylmethanol |
InChI |
InChI=1S/C25H22O/c26-25(21-13-8-14-21,20-11-2-1-3-12-20)24-22-15-6-4-9-18(22)17-19-10-5-7-16-23(19)24/h1-7,9-12,15-17,21,26H,8,13-14H2 |
InChI-Schlüssel |
XAEINYSGQOVCJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C(C2=CC=CC=C2)(C3=C4C=CC=CC4=CC5=CC=CC=C53)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




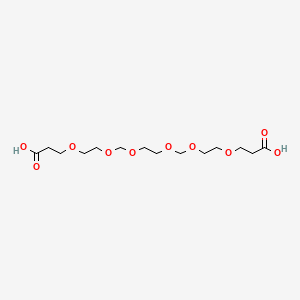


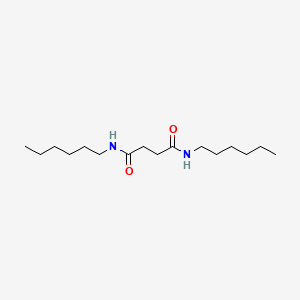
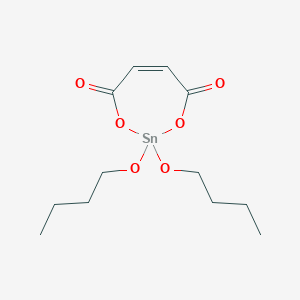
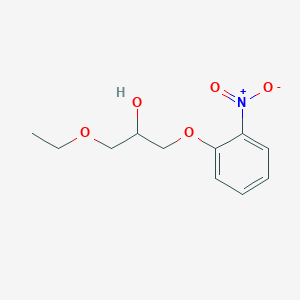
![2-[2-(3-Aminophenyl)ethyl]benzoic acid](/img/structure/B14701177.png)

